molecular formula C16H21NO4S B11804605 2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)-2-(methylthio)acetic acid

2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)-2-(methylthio)acetic acid

Cat. No.: B11804605
M. Wt: 323.4 g/mol
InChI Key: SWARXVXILBJXPL-UHFFFAOYSA-N
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Description

2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)-2-(methylthio)acetic acid is a synthetic organic compound that features a piperidine ring, a benzyloxycarbonyl group, and a methylthioacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)-2-(methylthio)acetic acid typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyloxycarbonyl Group: This step involves the protection of the piperidine nitrogen using benzyloxycarbonyl chloride under basic conditions.

    Attachment of the Methylthioacetic Acid Moiety: This can be achieved through nucleophilic substitution reactions, where a suitable methylthioacetic acid derivative reacts with the protected piperidine intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group.

    Reduction: Reduction reactions can target the benzyloxycarbonyl group, leading to deprotection of the piperidine nitrogen.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the methylthioacetic acid moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Deprotected piperidine derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Pharmacology: Investigated for potential pharmacological activities, such as enzyme inhibition or receptor modulation.

Medicine

    Drug Development: Potential lead compound for the development of new therapeutic agents.

Industry

    Material Science: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)-2-(methylthio)acetic acid would depend on its specific application. For example, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access. If used as a receptor modulator, it may bind to the receptor and alter its conformation, affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)acetic acid: Lacks the methylthio group.

    2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)-2-(ethylthio)acetic acid: Contains an ethylthio group instead of a methylthio group.

Uniqueness

2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)-2-(methylthio)acetic acid is unique due to the presence of both the benzyloxycarbonyl-protected piperidine ring and the methylthioacetic acid moiety, which may confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C16H21NO4S

Molecular Weight

323.4 g/mol

IUPAC Name

2-methylsulfanyl-2-(1-phenylmethoxycarbonylpiperidin-2-yl)acetic acid

InChI

InChI=1S/C16H21NO4S/c1-22-14(15(18)19)13-9-5-6-10-17(13)16(20)21-11-12-7-3-2-4-8-12/h2-4,7-8,13-14H,5-6,9-11H2,1H3,(H,18,19)

InChI Key

SWARXVXILBJXPL-UHFFFAOYSA-N

Canonical SMILES

CSC(C1CCCCN1C(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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